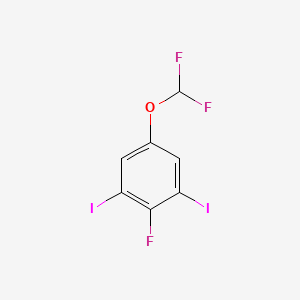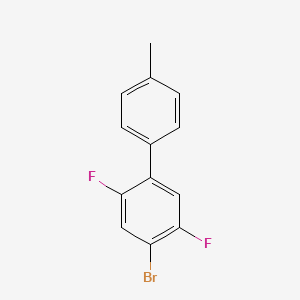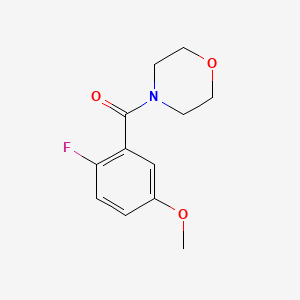
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by further functionalization. For instance, the bromination of 4-ethoxybenzyl alcohol can yield 4-(bromomethyl)-3-ethoxybenzyl bromide, which can then be reacted with 3-chloropropan-2-one under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethoxy and chloropropanone groups can also participate in various chemical interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but with a carboxylate ester group instead of the chloropropanone moiety.
1-(Bromomethyl)cyclopropylmethanol: Features a cyclopropyl group instead of the ethoxyphenyl group.
Uniqueness
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H14BrClO2 |
|---|---|
Molekulargewicht |
305.59 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-3-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-6-9(5-11(15)8-14)3-4-10(12)7-13/h3-4,6H,2,5,7-8H2,1H3 |
InChI-Schlüssel |
POAIPTDMILOVMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)






![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)

![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
